BenchChemオンラインストアへようこそ!

Norneostigmine

Alzheimer's disease CNS pharmacology cholinergic system

Sourcing Norneostigmine (CAS 16088-19-0) is critical for analytical compliance and CNS-focused research. As the designated Neostigmine EP Impurity C, this tertiary amine carbamate is essential for HPLC/UPLC method validation and ANDA filings, a role neostigmine cannot fulfill. Its BBB permeability also makes it uniquely suitable for investigating central cholinergic function in Alzheimer's models. Ensure your procurement specifications require ≥98% purity and the correct storage/handling for this toxic, hygroscopic solid.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 16088-19-0
Cat. No. B141713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorneostigmine
CAS16088-19-0
SynonymsDimethylcarbamic Acid 3-(Dimethylamino)phenyl Ester;  Dimethylcarbamic Acid m-(Dimethylamino)phenyl Ester;  3-(Dimethylamino)phenyl Dimethylcarbamate;  Norneostigmine; 
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCN(C)C1=CC(=CC=C1)OC(=O)N(C)C
InChIInChI=1S/C11H16N2O2/c1-12(2)9-6-5-7-10(8-9)15-11(14)13(3)4/h5-8H,1-4H3
InChIKeyFWNHTEHWJKUVPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 100 mg / 250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Norneostigmine (CAS 16088-19-0) – Key Physicochemical and Pharmacological Baseline for Scientific Procurement


Norneostigmine (3-(dimethylamino)phenyl dimethylcarbamate, C₁₁H₁₆N₂O₂, MW 208.26) is the tertiary amine analog of the quaternary ammonium cholinesterase inhibitor neostigmine [1]. It is a degradation product and specified impurity of neostigmine (EP Impurity C) [2]. Norneostigmine is a centrally active, reversible acetylcholinesterase (AChE) inhibitor capable of crossing the blood–brain barrier, making it a reference standard for Alzheimer's disease research and analytical method validation [3].

Norneostigmine (CAS 16088-19-0): Why In‑Class Substitution Is Not a Straightforward Option


While norneostigmine shares a common carbamate pharmacophore with other reversible cholinesterase inhibitors, its tertiary amine structure confers a fundamental advantage that precludes simple substitution by quaternary analogs like neostigmine or pyridostigmine: the ability to penetrate the blood–brain barrier [1]. Consequently, it exhibits a distinct central vs. peripheral activity profile. Even among centrally active AChE inhibitors, its in vivo inhibition kinetics differ quantitatively from both norpyridostigmine and physostigmine [1]. Furthermore, norneostigmine’s role as a regulatory impurity (EP Impurity C) in neostigmine formulations mandates its use as a certified reference standard for analytical method validation and quality control – a role that cannot be fulfilled by any other compound [2].

Norneostigmine (CAS 16088-19-0) Quantitative Differentiation Evidence vs. Key Analogs


Central AChE Inhibition: In Vivo Brain Activity Compared to Norpyridostigmine and Physostigmine

In a direct head-to-head comparative study, norneostigmine achieved a 50% inhibition of mouse brain acetylcholinesterase at 10 minutes post‑administration, whereas norpyridostigmine reached 72% and physostigmine 73% under identical conditions [1]. This demonstrates that norneostigmine provides a distinct, intermediate level of central AChE suppression, which may be therapeutically relevant for avoiding the excessive cholinergic stimulation seen with more potent inhibitors.

Alzheimer's disease CNS pharmacology cholinergic system

Central AChE Inhibition: Relative Potency vs. Tetrahydroaminoacridine (Tacrine)

When compared to the established Alzheimer's drug tetrahydroaminoacridine (tacrine), norneostigmine exhibited a 50% brain AChE inhibition at 10 min, approaching but not exceeding the 57% inhibition achieved by tacrine under the same experimental conditions [1].

Alzheimer's disease CNS pharmacology cholinesterase inhibition

Analytical Differentiation: Certified Impurity Standard for Neostigmine Quality Control

As the official EP Impurity C of neostigmine, norneostigmine is quantitatively defined by regulatory specification limits: Not More Than (NMT) 0.1% in neostigmine API, corresponding to a concentration of 10 µg/mL in standard solutions [2]. A validated RP-HPLC method established its Limit of Detection (LOD) at 0.0454 µg/mL and Limit of Quantitation (LOQ) at 0.1083 µg/mL [2]. These validated parameters are compound‑specific and cannot be substituted by any other impurity standard.

pharmaceutical analysis HPLC method validation regulatory compliance

Analytical Sensitivity: Validated LOD and LOQ for Trace‑Level Detection

A stability‑indicating RP-HPLC method specifically validated for neostigmine methylsulfate and its process‑related impurities determined the LOD for norneostigmine (Impurity C) to be 0.0454 µg/mL and the LOQ to be 0.1083 µg/mL [1]. These values are critical for ensuring method sensitivity and for the accurate quantification of norneostigmine at trace levels in pharmaceutical formulations.

HPLC method validation impurity profiling analytical chemistry

Norneostigmine (CAS 16088-19-0) Optimal Research and Industrial Use Cases


Alzheimer's Disease and Memory Impairment Research

Due to its documented ability to cross the blood–brain barrier and inhibit central AChE by 50% at 10 min in vivo, norneostigmine serves as a valuable reference compound for investigating cholinergic deficits in Alzheimer's models [1]. Its intermediate inhibition profile (less than physostigmine/norpyridostigmine, close to tacrine) allows researchers to study dose‑response relationships without saturating the cholinergic system [1].

Pharmaceutical Quality Control and Regulatory Compliance

As EP Impurity C of neostigmine, norneostigmine is a mandatory reference standard for method development, validation, and routine QC testing of neostigmine methylsulfate API and injection formulations [2]. Its use is specifically required to meet European Pharmacopoeia specifications (NMT 0.1% impurity C) [2]. Validated analytical parameters (LOD 0.0454 µg/mL, LOQ 0.1083 µg/mL) support accurate quantification in GMP settings [2].

Forced Degradation and Stability Studies

Norneostigmine is a key degradation product of neostigmine. It is therefore essential for forced degradation studies (acid, alkali, oxidative, thermal, photolytic) designed to elucidate degradation pathways and validate stability‑indicating methods [2]. Procurement of a high‑purity standard ensures reliable identification and quantification of this degradation impurity during stress testing [2].

Comparative Pharmacology of Central Cholinesterase Inhibitors

Norneostigmine's unique tertiary amine structure and its distinct in vivo inhibition kinetics (50% vs. 72‑73% for other tertiary analogs) make it an ideal tool for structure‑activity relationship (SAR) studies comparing central vs. peripheral cholinergic effects [1]. It provides a benchmark for designing new brain‑penetrant AChE inhibitors with tailored potency [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Norneostigmine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.